2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one
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Overview
Description
2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one is a complex organic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is known for its versatile applications in organic synthesis and drug development due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,2-a]pyrazine scaffold with various substituents . Common reagents used in these reactions include aldehydes, amines, and isocyanides under mild to moderate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles and electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar imidazo[1,2-a] scaffold but with a pyrimidine ring instead of a pyrazine ring.
Imidazo[1,5-a]pyridine: Another related compound with an imidazo[1,5-a] scaffold and a pyridine ring.
Uniqueness
2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one is unique due to its specific substitution pattern and the presence of the furanylmethyl, hydroxyphenyl, and phenylmethyl groups. These structural features contribute to its distinct reactivity and potential biological activities .
Properties
Molecular Formula |
C24H19N3O3 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
8-benzyl-2-(furan-2-ylmethyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C24H19N3O3/c28-18-10-8-17(9-11-18)22-15-27-23(20(25-22)13-16-5-2-1-3-6-16)26-21(24(27)29)14-19-7-4-12-30-19/h1-12,15,28-29H,13-14H2 |
InChI Key |
NXDWNBRYNMXBNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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